(Furan-2-ylmethyl-methyl-amino)-acetic acid

Description

Systematic IUPAC Nomenclature and Structural Descriptors

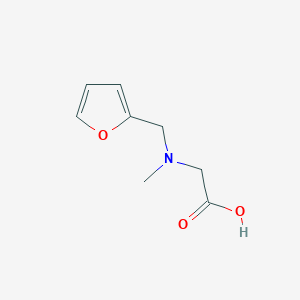

The compound known as (Furan-2-ylmethyl-methyl-amino)-acetic acid is systematically named 2-[furan-2-ylmethyl(methyl)amino]acetic acid according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its structural composition: a furan-2-ylmethyl group attached to a methylamino moiety, which is further linked to an acetic acid backbone.

The molecular formula C₈H₁₁NO₃ corresponds to a molecular weight of 169.18 g/mol , as calculated from its atomic composition. The structure comprises a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 2-position by a methylamino group, which is connected via a methylene bridge to a carboxylic acid functional group. The SMILES notation CN(CC1=CC=CO1)CC(=O)O provides a linear representation of this connectivity, emphasizing the spatial arrangement of atoms.

CAS Registry Numbers and Regulatory Classification Codes

The Chemical Abstracts Service (CAS) registry number for this compound is 500348-57-2 , a unique identifier used globally for precise chemical tracking. Regulatory classifications include:

- DSSTox Substance ID : DTXSID70286399, assigned by the EPA’s Distributed Structure-Searchable Toxicity Database for hazard assessments.

- NSC Number : 45474, cataloged in the National Service Center for Environmental References as a research chemical.

- Wikidata Identifier : Q82022109, linking to structured data in collaborative databases.

These codes facilitate integration into regulatory frameworks such as the Toxic Substances Control Act (TSCA) inventory, where it is classified under existing chemical substances.

Synonyms and Historical Terminology in Chemical Literature

This compound has been referenced under multiple synonyms across scientific literature and commercial catalogs:

- N-(fur-2-yl)methylsarcosine , emphasizing its sarcosine (N-methylglycine) derivative nature.

- 2-[furan-2-ylmethyl(methyl)amino]acetic acid , a variant IUPAC descriptor.

- NSC45474 , used in governmental chemical inventories.

- AC1L63UN and CTK8I8912 , alphanumeric codes from commercial suppliers.

Historical terminology includes N-[(furan-2-yl)methyl]-N-methylglycine , which highlights its glycine backbone with dual alkyl substitutions. Early synthetic studies referred to it as furfuryl-Sar-OH , using abbreviated notation for peptidomimetic applications.

The diversity in nomenclature reflects its interdisciplinary relevance in organic synthesis, medicinal chemistry, and materials science. For instance, the term N-furfuryl-sarcosine appears in peptide modification studies, underscoring its role in modifying amino acid side chains. Commercial databases like PubChem and MolCore further consolidate these synonyms to ensure cross-referencing accuracy.

Properties

IUPAC Name |

2-[furan-2-ylmethyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-9(6-8(10)11)5-7-3-2-4-12-7/h2-4H,5-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVYGRZZOYLQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286399 | |

| Record name | N-[(Furan-2-yl)methyl]-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500348-57-2 | |

| Record name | N-[(Furan-2-yl)methyl]-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Approach: The Core Method

The most widely reported and effective method for synthesizing (Furan-2-ylmethyl-methyl-amino)-acetic acid and its analogs is reductive amination . This involves:

- Reacting a primary amine with a furan-2-carboxaldehyde derivative.

- Using a reducing agent such as sodium borohydride to reduce the intermediate imine to the corresponding amine.

- Subsequent purification typically involves extraction and column chromatography.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | Primary amine (1.0 eq), furan-2-carboxaldehyde (1.1 eq), acetic acid (catalytic), MeOH solvent | Reflux mixture for 1 hour to form imine intermediate |

| 2. | Sodium borohydride (0.6 eq), 0°C, Argon atmosphere, 1 hour | Reduction of imine to secondary amine |

| 3. | Saturated NaHCO₃, extraction with ethyl acetate | Work-up and isolation of product |

| 4. | Drying (Na₂SO₄), filtration, concentration | Crude product preparation |

| 5. | Flash column chromatography | Purification of final compound |

This method allows for the synthesis of various derivatives by altering the amine component, enabling structural diversity.

Specific Research Findings and Characterization Data

In a detailed study by Phutdhawong et al. (2019), derivatives of furan-2-ylmethyl amino compounds were synthesized using reductive amination, with characterization by NMR, IR, UV, and mass spectrometry confirming the structures. Key findings include:

| Compound | Yield (%) | Physical State | Key Spectral Data | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound (analog) | ~25-50% | Oil or solid | ¹H NMR: Signals for NCH₂ and OCH₂ protons; IR: NH and C=O bands; HRMS consistent with calculated mass | C₉H₁₇NO₃ (example) | ~183-185 |

- ¹H NMR typically shows singlets for the methylene protons adjacent to nitrogen and oxygen.

- IR spectra display characteristic NH stretching (~3270 cm⁻¹) and carbonyl absorption (~1720 cm⁻¹).

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular formula.

Alternative Synthetic Routes and Modifications

Other methods reported for related furan derivatives include:

- Synthesis from aliphatic β-dicarbonyl compounds reacting with furfuryl alcohol or derivatives to introduce the furan moiety before amino acid formation.

- Use of aldehydes derived from furan-2-carboxylic acid esters followed by reductive amination to introduce various amine substituents, allowing for tailored biological activity.

These methods provide versatility in designing compounds with specific functional groups and biological properties.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | Furan-2-carboxaldehyde + primary amine | NaBH₄, AcOH, MeOH | Reflux 1 hr + 0°C reduction | 25-50% | Straightforward, versatile, mild conditions | Moderate yields, purification needed |

| β-Dicarbonyl Condensation | Acetoacetic ester + furfuryl derivatives | Acid catalysts | Heating under reflux | Variable | Direct furan substitution | Multi-step, less selective |

| Ester Functionalization + Amination | Furan-2-carboxylic acid esters + amines | Reducing agents | Mild to moderate heating | Moderate | Enables diverse derivatives | Requires ester preparation |

Summary and Recommendations

- The reductive amination method remains the most practical and widely used synthesis route for this compound, offering good control over product formation and functional group tolerance.

- Optimization of reaction parameters such as temperature, solvent, and stoichiometry can improve yields and purity.

- Characterization by NMR, IR, and HRMS is essential to confirm the structure and purity of the synthesized compounds.

- Alternative synthetic routes may be employed depending on the desired functionalization and availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl-methyl-amino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The compound can be reduced to form furan-2-ylmethyl-methyl-amino-ethanol.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Furan-2-ylmethyl-methyl-amino-ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis Applications

1. Building Block in Organic Synthesis

- Role : (Furan-2-ylmethyl-methyl-amino)-acetic acid serves as a versatile building block for synthesizing more complex organic molecules.

- Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, allowing for the formation of derivatives with different functional groups.

2. Synthesis of Derivatives

- The compound can be transformed into various derivatives through:

- Oxidation : Producing furan-2,5-dicarboxylic acid.

- Reduction : Leading to furan-2-ylmethyl-methyl-amino-ethanol.

- Substitution : Creating derivatives by reacting with alkyl halides or acyl chlorides.

Biological Applications

1. Medicinal Chemistry

- Anticancer Activity : Recent studies have shown that furan-containing compounds exhibit chemotherapeutic properties. For instance, derivatives of this compound have been evaluated for their anticancer activities, demonstrating potential in inhibiting tumor growth .

2. Enzyme Inhibition Studies

- The compound is useful in studying enzyme inhibition mechanisms due to its ability to interact with specific molecular targets. This interaction can influence enzyme activity and provide insights into metabolic pathways.

Industrial Applications

1. Polymer Production

- This compound is utilized in the production of polymers that exhibit unique properties, making it valuable for developing new materials with tailored characteristics.

Case Studies

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl-methyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino-acetic acid moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between (Furan-2-ylmethyl-methyl-amino)-acetic acid and related compounds:

Notes:

- The target compound’s molecular formula is inferred based on structural analysis. Its methylamino group increases lipophilicity compared to the primary amine in 2-Amino-2-(furan-2-yl)acetic acid .

- The sulfonyl group in (Benzenesulfonyl-furan-2-ylmethyl-amino)-acetic acid enhances electronic stability, making it suitable for industrial synthesis .

Physicochemical Properties

- Solubility: The primary amine in 2-Amino-2-(furan-2-yl)acetic acid () likely enhances water solubility compared to the methylamino group in the target compound.

- Stability : Tertiary amides (e.g., ) exhibit greater hydrolytic stability than secondary amines due to steric hindrance .

Biological Activity

(Furan-2-ylmethyl-methyl-amino)-acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a furan ring, which is known for its reactivity and biological significance. The compound's structure allows it to interact with various biological targets, influencing enzyme activity and receptor interactions.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : It interacts with receptors, potentially modulating signaling pathways.

- Hydrogen Bonding : The furan ring and amino-acetic acid moiety facilitate hydrogen bonding with target molecules, enhancing its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable research effort investigated the cytotoxic effects of various furan-containing compounds against cancer cell lines, revealing that some derivatives exhibited moderate to high cytotoxicity against HepG2 cells (human liver cancer) while showing lower toxicity towards normal cells. For example:

| Compound | IC50 (µM) against HepG2 | IC50 (µM) against Normal Cells |

|---|---|---|

| 1 | 128.3 ± 7.2 | 55.3 ± 6.7 |

| 2 | 108.5 ± 9.4 | 43.7 ± 5.9 |

| 3 | 5.5 ± 1.2 | 55.4 ± 4.9 |

Compounds such as 3 demonstrated significantly higher toxicity toward cancer cells compared to normal cells, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

This compound has also shown promise in antimicrobial studies. Research indicates that derivatives of this compound exhibit moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the furan ring contributes to its efficacy against these pathogens.

Case Studies

- Cancer Cell Line Study : A study published in the Chemical & Pharmaceutical Bulletin evaluated several furan derivatives for their anticancer properties, noting that some exhibited significant cytotoxicity against HepG2 cells while remaining less toxic to normal cell lines .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of furan derivatives, demonstrating that modifications to the furan structure could enhance antibacterial activity against common pathogens.

Q & A

Q. Advanced Analytical Method

- Column : C18 (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient (5–95% over 15 min).

- HRMS parameters : Orbitrap detection at 70,000 resolution (m/z 100–500) with ±2 ppm mass accuracy.

- Data analysis : Use isotopic pattern matching (e.g., Cl/Br adducts) and MS/MS fragmentation (CID at 35 eV) to distinguish isobaric impurities .

Which crystallographic techniques resolve the stereochemistry of derivatives?

Q. Structural Characterization

- Single-crystal X-ray diffraction (SCXRD) : Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Resolve chiral centers via anomalous dispersion (Flack parameter <0.1).

- Complementary techniques : Solid-state ¹³C NMR (CP/MAS) confirms hydrogen bonding networks inferred from SCXRD, particularly for labile protons .

How should researchers reconcile discrepancies between experimental and computed pKa values?

Q. Data Contradiction Resolution

Experimental validation : Use potentiometry (ionic strength = 0.1 M KCl) at 25°C.

Computational recalculation : Apply COSMO-RS solvation models (e.g., in Gaussian 16) with explicit water molecules. Discrepancies >0.5 units suggest conformational flexibility or inadequate solvent cavity radii in simulations .

What in vitro assays evaluate enzyme inhibitory potential of analogs?

Q. Bioactivity Assessment

- Acetylcholinesterase inhibition :

- Assay : Ellman’s method (412 nm, DTNB reagent).

- Controls : Include donepezil (IC₅₀ ~10 nM) and validate via LC-MS to detect compound stability.

- Kinase inhibition : Use ADP-Glo™ assay (ATP depletion measured via luminescence) with 10-dose IC₅₀ curves .

What molecular dynamics (MD) protocols simulate membrane permeability?

Q. Advanced Computational Modeling

- System setup : Embed the compound in a POPC bilayer (128 lipids) using CHARMM36 force field.

- Key metrics :

- Orientation : Furan ring tilt angle (60–90° relative to bilayer normal).

- Hydrogen bonding : Track interactions (<3 Å) with phosphate headgroups over 100 ns trajectories.

- Permeability coefficient : Calculate via the inhomogeneous solubility-diffusion model using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.